molecular formula C40H70N2O4 B14552193 But-2-enedioic acid;3-(dicyclohexylmethyl)piperidine CAS No. 61656-06-2

But-2-enedioic acid;3-(dicyclohexylmethyl)piperidine

Cat. No.: B14552193
CAS No.: 61656-06-2
M. Wt: 643.0 g/mol
InChI Key: IFCSQYOWDGWKDQ-UHFFFAOYSA-N
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Description

But-2-enedioic acid;3-(dicyclohexylmethyl)piperidine is a complex organic compound that combines the properties of but-2-enedioic acid and 3-(dicyclohexylmethyl)piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-enedioic acid;3-(dicyclohexylmethyl)piperidine typically involves a multi-step process. One common method includes the reaction of but-2-enedioic acid with 3-(dicyclohexylmethyl)piperidine under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;3-(dicyclohexylmethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

But-2-enedioic acid;3-(dicyclohexylmethyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of But-2-enedioic acid;3-(dicyclohexylmethyl)piperidine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • But-2-enedioic acid dihexyl ester
  • But-2-enoic acid 2-butoxy-1-methyl-ethyl ester
  • But-2-enoic acid 1-methyl-2-propoxy-ethyl ester

Uniqueness

But-2-enedioic acid;3-(dicyclohexylmethyl)piperidine is unique due to its specific structural combination of but-2-enedioic acid and 3-(dicyclohexylmethyl)piperidine. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

61656-06-2

Molecular Formula

C40H70N2O4

Molecular Weight

643.0 g/mol

IUPAC Name

but-2-enedioic acid;3-(dicyclohexylmethyl)piperidine

InChI

InChI=1S/2C18H33N.C4H4O4/c2*1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)17-12-7-13-19-14-17;5-3(6)1-2-4(7)8/h2*15-19H,1-14H2;1-2H,(H,5,6)(H,7,8)

InChI Key

IFCSQYOWDGWKDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)C3CCCNC3.C1CCC(CC1)C(C2CCCCC2)C3CCCNC3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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